molecular formula C6H6O5 B14236389 6-Methyl-4-oxo-2H,4H-1,3-dioxine-2-carboxylic acid CAS No. 222738-35-4

6-Methyl-4-oxo-2H,4H-1,3-dioxine-2-carboxylic acid

Katalognummer: B14236389
CAS-Nummer: 222738-35-4
Molekulargewicht: 158.11 g/mol
InChI-Schlüssel: BITCUJVMXTXHGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-4-oxo-2H,4H-1,3-dioxine-2-carboxylic acid is an organic compound with a unique structure that includes a dioxine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-2H,4H-1,3-dioxine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of glycine-derived enamino amides under specific conditions . High yield and operational simplicity are the main features of this synthetic procedure.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-4-oxo-2H,4H-1,3-dioxine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Wissenschaftliche Forschungsanwendungen

6-Methyl-4-oxo-2H,4H-1,3-dioxine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 6-Methyl-4-oxo-2H,4H-1,3-dioxine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methyl-4-oxo-2H,4H-1,3-dioxine-2-carboxylic acid is unique due to its dioxine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

222738-35-4

Molekularformel

C6H6O5

Molekulargewicht

158.11 g/mol

IUPAC-Name

4-methyl-6-oxo-1,3-dioxine-2-carboxylic acid

InChI

InChI=1S/C6H6O5/c1-3-2-4(7)11-6(10-3)5(8)9/h2,6H,1H3,(H,8,9)

InChI-Schlüssel

BITCUJVMXTXHGO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)OC(O1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.